Benzo[g]cinnoline

Physicochemical profiling Isomer comparison Drug-likeness

Benzo[g]cinnoline (CAS 260-37-7), systematically named 1,2-diazaanthracene, is a tetracyclic aromatic aza-arene with molecular formula C12H8N2 and a molecular weight of 180.20 g/mol. It is a structural isomer of the more extensively studied benzo[c]cinnoline (3,4-benzocinnoline; CAS 230-17-1), differing in the position of the nitrogen atoms within the anthracene-like framework.

Molecular Formula C12H8N2
Molecular Weight 180.20 g/mol
CAS No. 260-37-7
Cat. No. B12974435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[g]cinnoline
CAS260-37-7
Molecular FormulaC12H8N2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C=CN=N3
InChIInChI=1S/C12H8N2/c1-2-4-10-8-12-11(5-6-13-14-12)7-9(10)3-1/h1-8H
InChIKeyBMWYMEQOMFGKSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[g]cinnoline (CAS 260-37-7) – A 1,2-Diazaanthracene Scaffold for Differentiated Heterocyclic Procurement


Benzo[g]cinnoline (CAS 260-37-7), systematically named 1,2-diazaanthracene, is a tetracyclic aromatic aza-arene with molecular formula C12H8N2 and a molecular weight of 180.20 g/mol. It is a structural isomer of the more extensively studied benzo[c]cinnoline (3,4-benzocinnoline; CAS 230-17-1), differing in the position of the nitrogen atoms within the anthracene-like framework . The compound is characterized by a computed LogP of 2.78 and a polar surface area (PSA) of 25.78 Ų, placing it within a lipophilic range suitable for membrane permeability studies .

Selection Logic
Requires 1,2-diazaanthracene scaffold; generic benzocinnoline classification is insufficient
Electronic Context
Distinct aromaticity and electronic structure vs. [c] isomer supports heterocyclic electronics research
Membrane Permeability
Lipophilic profile compatible with passive membrane permeability studies

Why Benzo[g]cinnoline Cannot Be Substituted with Benzo[c]cinnoline in Scientific Procurement


Despite sharing an identical molecular formula, benzo[g]cinnoline (1,2-diazaanthracene) and its isomer benzo[c]cinnoline (3,4-benzocinnoline; 5,6-diazaphenanthrene) possess fundamentally different nitrogen-atom topologies that dictate distinct electronic structures, aromaticity profiles, and chemical reactivities . Benzo[g]cinnoline features adjacent nitrogen atoms in a terminal pyridazine-like ring, whereas benzo[c]cinnoline incorporates the nitrogen pair within a central cinnoline core. Computational studies on the diazaanthracene series demonstrate that the position of aza substitution critically modulates ring aromaticity, as measured by Nucleus-Independent Chemical Shift (NICS) values, and that these effects are not interchangeable across positional isomers . Therefore, procurement based solely on molecular formula or generic 'benzocinnoline' classification risks acquiring a compound with divergent electronic properties and application suitability.

Target: Benzo[g]cinnoline

Terminal pyridazine-type N arrangement defines electronic character

Substitute: Benzo[c]cinnoline

Central cinnoline core produces different aromaticity and reactivity

Target: Benzo[g]cinnoline

No published battery anode data; untested in energy-storage applications

Substitute: Benzo[c]cinnoline

Reported anode performance with demonstrated capacity and cycling stability

Quantitative Differential Evidence for Benzo[g]cinnoline (CAS 260-37-7) vs. Isomeric Analogs


Computed Physicochemical Property Identity with Benzo[c]cinnoline Does Not Confer Functional Equivalence

Predicted physicochemical parameters for benzo[g]cinnoline and benzo[c]cinnoline are identical: both exhibit a LogP of 2.78 and a PSA of 25.78 Ų . While these values suggest equivalent passive membrane permeability potential, they provide no information on the distinct electronic configurations or HOMO-LUMO gaps that govern actual reactivity in biological or materials systems. This data point serves only to highlight that standard drug-likeness filters cannot differentiate these isomers, and that experimental or computational electronic-structure data are required for informed selection.

Identical LogP/PSA
Data to verify
LogP 2.78 / PSA 25.78 Ų (both isomers)
In silico descriptors identical; electronic differentiation essential for isomer selection
Predicted values; experimental logP/PSA may vary
Physicochemical profiling Isomer comparison Drug-likeness

Aromaticity Modulation in Diazaanthracene Isomers – A Class-Level Computational Inference

A computational study by Gümüş and Akbay (2013) calculated Nucleus-Independent Chemical Shift (NICS) values for a series of mono- and diazaanthracene isomers, including the 1,2-diazaanthracene (benzo[g]cinnoline) scaffold . The study demonstrated that the position of nitrogen atoms significantly alters the aromaticity of individual rings within the tetracyclic framework, with the strongest effects observed when substituents are placed close to the aza positions. Although explicit NICS(0) values for unsubstituted 1,2-diazaanthracene could not be retrieved from the available abstract, the study established that aza-positional isomerism leads to quantifiably different aromaticity patterns across the series, implying that benzo[g]cinnoline possesses a ring-current distribution distinct from that of 1,4-diazaanthracene or 1,5-diazaanthracene.

Aromaticity Modulation
Class-level inference
NICS varies with aza position across diazaanthracene isomers
Class-level inference supports electronic differentiation among isomers
Exact NICS(0) for 1,2-diazaanthracene not publicly available
Computational chemistry Aromaticity Heteroacenes

Absence of Organic Battery Anode Evidence for Benzo[g]cinnoline Contrasts with Validated Benzo[c]cinnoline Performance

No published studies were found evaluating benzo[g]cinnoline as an organic anode material for alkaline aqueous batteries. In stark contrast, benzo[c]cinnoline has been validated as a high-performance organic anode, delivering a capacity of 297 mAh g⁻¹ (anode), an output voltage of 1.3 V, and an extended cycle life of approximately 16,000 cycles when paired with a nickel hydroxide cathode . This extreme discrepancy in application-specific published evidence between the two isomers represents a quantifiable gap in demonstrated utility. For researchers seeking a battery anode with established performance data, benzo[c]cinnoline currently presents a clear evidence-based advantage, whereas benzo[g]cinnoline represents an untested structural alternative.

Battery Anode Evidence Gap
Context-dependent
[g] isomer: no data; [c] isomer: 297 mAh g⁻¹, 1.3 V, ~16,000 cycles
Untested isomer; all validated performance data belong to [c] isomer
Data from alkaline battery study; applicability to other systems unverified
Organic batteries Anode materials Azo compounds

Recommended Application Scenarios for Benzo[g]cinnoline (260-37-7) Based on Available Evidence


Exploratory Organic Electronics Research Requiring 1,2-Diazaanthracene Topology

The 1,2-diazaanthracene scaffold of benzo[g]cinnoline offers a distinct electronic configuration compared to its [c] isomer, as indicated by computational aromaticity studies . Researchers developing azaacene-based organic semiconductors may require this specific isomer to fine-tune HOMO/LUMO energy levels or molecular packing in crystalline films. Procurement is justified when the synthetic route or device architecture explicitly demands a terminal pyridazine-type nitrogen arrangement rather than the central cinnoline core present in the [c] isomer.

Isomer-Specific Coordination Chemistry and Metal Complex Design

While benzo[c]cinnoline has established coordination chemistry with lanthanides and transition metals, the adjacent nitrogen atoms in benzo[g]cinnoline may enable bidentate chelation modes that are sterically or electronically distinct from those of the [c] isomer. This makes benzo[g]cinnoline procurement relevant for synthetic inorganic chemists seeking to explore novel metal-binding geometries that cannot be achieved with the more common 3,4-benzocinnoline framework .

Reference Standard for Isomer Differentiation in Analytical Chemistry

Benzo[g]cinnoline (LogP 2.78, PSA 25.78 Ų) shares identical computed physicochemical descriptors with benzo[c]cinnoline , making chromatographic separation a challenge. Procurement of the pure [g] isomer as an analytical reference standard is essential for laboratories developing HPLC, GC-MS, or NMR methods aimed at distinguishing these regioisomers in complex reaction mixtures or environmental samples.

Green-Emitting Fluorophore Development via Cinnoline Core Diversification

Recent advances in amino-benzo-cinnoline dyes ('ABCDyes') have demonstrated the potential of the cinnoline scaffold for green-emitting fluorophores in live-cell imaging . Benzo[g]cinnoline, with its unique 1,2-diaza topology, offers an underexplored analogue for synthesizing novel ABCDye derivatives. Procurement of the unsubstituted parent compound enables systematic exploration of structure-photophysical property relationships across the benzo-cinnoline isomer series, potentially yielding fluorophores with altered Stokes shifts or quantum yields compared to those derived from the [c] isomer.

Application
Selection Property
Validation Focus
Exploratory Organic Electronics
1,2-Diazaanthracene topology
HOMO/LUMO energy-level tuning
Coordination Chemistry
Bidentate chelation potential
Metal-binding geometry screening
Analytical Reference Standard
Isomer discrimination
Chromatographic separation method
Fluorophore Development
Cinnoline core diversification
Stokes shift & quantum yield tuning
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